molecular formula C10H18S2 B14495305 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane CAS No. 64899-11-2

2-(2-Methylpent-3-en-2-yl)-1,3-dithiane

Cat. No.: B14495305
CAS No.: 64899-11-2
M. Wt: 202.4 g/mol
InChI Key: RMRHJDBHKVJHSF-UHFFFAOYSA-N
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Description

Historical Context and Development of 1,3-Dithianes as Synthetic Tools

The utility of 1,3-dithianes in organic synthesis was pioneered in the 1960s by E.J. Corey and Dieter Seebach. mdpi.comacs.org Their work established that the C-2 proton of a 1,3-dithiane (B146892) is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium. youtube.com This deprotonation generates a stabilized carbanion, specifically a 2-lithio-1,3-dithiane derivative. This key discovery, often referred to as the Corey-Seebach reaction, transformed 1,3-dithianes from simple protecting groups for carbonyl compounds into versatile synthetic intermediates. mdpi.comwikipedia.orgsynarchive.com The resulting nucleophilic dithiane can react with a wide array of electrophiles, a process which, followed by hydrolysis of the dithiane group, yields ketones or aldehydes. youtube.com This methodology provided a novel and reliable route for the synthesis of a multitude of carbonyl-containing compounds. orgsyn.org

The Concept of Umpolung and Masked Acyl Anion Equivalents

The development of 1,3-dithiane chemistry is intrinsically linked to the concept of "Umpolung," a German term for polarity inversion. organic-chemistry.org In a typical carbonyl group (C=O), the carbon atom is electrophilic due to the higher electronegativity of the oxygen atom. It therefore reacts with nucleophiles. The Corey-Seebach reaction ingeniously inverts this reactivity. wikipedia.orgorganic-chemistry.org

By converting an aldehyde or ketone into a 1,3-dithiane and subsequently deprotonating it, the formerly electrophilic carbonyl carbon is transformed into a nucleophilic carbanion. youtube.com This lithiated 1,3-dithiane is thus considered a "masked" acyl anion equivalent. wikipedia.orgorganic-chemistry.org Acyl anions themselves are generally not synthetically accessible, so dithianes provide a practical way to effect their reactivity. This strategy allows for the formation of carbon-carbon bonds that would be otherwise challenging to construct using conventional synthetic disconnections. organic-chemistry.org

Table 1: Concept of Umpolung using 1,3-Dithiane
SpeciesCarbonyl Carbon ReactivitySynthetic EquivalentReactivity of C-2 Carbon
Aldehyde/Ketone (R-CO-R')Electrophilic (Acyl Cation)N/AAccepts Nucleophiles
2-Lithio-1,3-dithianeN/AMasked Acyl AnionNucleophilic

Strategic Significance of 2-Substituted 1,3-Dithianes, with Focus on Alkenyl Derivatives

The strategic importance of 2-substituted 1,3-dithianes lies in their broad reactivity with a diverse range of electrophiles. The nucleophilic 2-lithio-1,3-dithiane can be alkylated with primary alkyl halides and arenesulfonates, or can add to other carbonyl compounds (aldehydes, ketones), epoxides, and acyl halides. wikipedia.orgorganic-chemistry.org This versatility makes them powerful intermediates in the total synthesis of complex natural products. mdpi.comresearchgate.net

Among the various derivatives, 2-alkenyl-1,3-dithianes are of particular interest. The vinyl group in these compounds offers multiple sites for further functionalization. For instance, deprotonation of 2-vinyl-1,3-dithianes can occur at the γ-position, leading to ketene (B1206846) dithioacetals after reaction with an electrophile. uwindsor.ca This extends the synthetic utility beyond simple carbonyl synthesis, allowing for the construction of more complex and varied molecular frameworks. The alkenyl moiety can also participate in a wide range of other transformations common to carbon-carbon double bonds, making these dithiane derivatives valuable and multifunctional building blocks in synthesis.

Scope of Research on 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane within Modern Organic Chemistry

A specific examination of the compound 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane reveals a molecule that, while not prominent in existing chemical literature, embodies the principles of dithiane chemistry. Its structure features a tertiary carbon atom attached to the C-2 position of the dithiane ring, which also serves as a quaternary center for an alkenyl substituent.

Hypothetical Synthesis: Based on standard and well-established synthetic protocols, this compound would be prepared from its corresponding ketone, 2-methylpent-3-en-2-one. The reaction involves the treatment of the ketone with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

Table 2: Proposed Synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane
Starting MaterialReagentCatalystProduct
2-Methylpent-3-en-2-one1,3-PropanedithiolLewis Acid (e.g., BF3·OEt2)2-(2-Methylpent-3-en-2-yl)-1,3-dithiane

Potential Research Scope: The primary challenge and area of research interest for this specific molecule would be the deprotonation at the C-2 position to generate the corresponding acyl anion equivalent. The C-2 carbon of the dithiane ring lacks a proton, meaning the classic Corey-Seebach generation of a 2-lithio-1,3-dithiane at this position is not possible.

However, the alkenyl group presents alternative synthetic possibilities. The presence of the double bond allows for reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation, which could introduce new functionality to the molecule. Furthermore, the allylic protons on the terminal methyl group could potentially be abstracted under specific basic conditions, opening avenues for different types of nucleophilic attack. While there is no published research focusing specifically on 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, its structure serves as a valuable case study for exploring the reactivity of highly substituted and sterically hindered dithiane derivatives in modern organic synthesis.

Properties

CAS No.

64899-11-2

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

2-(2-methylpent-3-en-2-yl)-1,3-dithiane

InChI

InChI=1S/C10H18S2/c1-4-6-10(2,3)9-11-7-5-8-12-9/h4,6,9H,5,7-8H2,1-3H3

InChI Key

RMRHJDBHKVJHSF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(C)C1SCCCS1

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylpent 3 En 2 Yl 1,3 Dithiane and Analogous Unsaturated Dithiane Derivatives

Direct Thioacetalization from Corresponding Carbonyl Precursors

The most direct method for the synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is the thioacetalization of its corresponding carbonyl precursor, 2-methylpent-3-en-2-one. This reaction involves the condensation of the ketone with 1,3-propanedithiol (B87085). wikipedia.org The process is typically facilitated by an acid catalyst, which activates the carbonyl group toward nucleophilic attack by the thiol moieties. wikipedia.orgorganic-chemistry.org The reaction proceeds through an intermediate hemithioacetal, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3-dithiane (B146892) ring structure. wikipedia.orgscribd.com This method is a cornerstone in organic synthesis for the protection of carbonyl groups and for the synthesis of dithiane-based intermediates. wikipedia.orguwindsor.ca

Both Lewis and Brønsted acids are effective catalysts for the formation of 1,3-dithianes from carbonyl compounds. wikipedia.orgorganic-chemistry.org The catalyst's role is to protonate or coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur atoms of the dithiol. mdpi.comyoutube.com

Lewis Acid Catalysis: A wide array of Lewis acids can be employed to promote thioacetalization. youtube.com These catalysts are particularly useful for their ability to function under mild conditions, often showing high chemoselectivity for aldehydes over ketones. organic-chemistry.org The choice of Lewis acid can influence reaction times and yields significantly. organic-chemistry.orgquimicaorganica.org

CatalystTypical ConditionsReference
Boron trifluoride diethyl etherate (BF₃·OEt₂)Chloroform, reflux orgsyn.org
Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄)Catalytic amount, mild conditions organic-chemistry.org
Yttrium triflate (Y(OTf)₃)Catalytic amount organic-chemistry.org
Lithium Bromide (LiBr)Solvent-free, chemoselective for aldehydes organic-chemistry.org
Copper(II) bis(dodecyl sulfate) (Cu(DS)₂)Water, room temperature organic-chemistry.org

Brønsted Acid Catalysis: Brønsted acids are also commonly used and offer a practical and often cost-effective alternative to Lewis acids. organic-chemistry.orgmdpi.comresearchgate.net The mechanism involves direct protonation of the carbonyl oxygen. researchgate.net Solid-supported and reusable Brønsted acids have been developed to simplify product purification and improve the environmental profile of the synthesis. organic-chemistry.orgresearchgate.net

CatalystTypical ConditionsReference
p-Toluenesulfonic acid (p-TsOH)Catalytic amount, often with silica (B1680970) gel organic-chemistry.org
Perchloric acid on silica gel (HClO₄-SiO₂)Solvent-free, room temperature, reusable organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀)Solvent-free, excellent yields organic-chemistry.org
Iodine (I₂)Catalytic amount, mild conditions organic-chemistry.org
Brønsted acidic ionic liquidsMild, chemoselective organic-chemistry.org

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign thioacetalization protocols. fiveable.me A key advancement in this area is the implementation of solvent-free, or neat, reaction conditions. dergipark.org.tr Eliminating organic solvents reduces hazardous waste, minimizes environmental impact, lowers costs, and simplifies the work-up procedure. fiveable.medergipark.org.trdergipark.org.tr

Many reactions that proceed efficiently in the solid state or with neat reactants demonstrate high efficiency and selectivity. Catalysts such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂), tungstophosphoric acid, and lithium bromide have proven highly effective for thioacetalization under solvent-free conditions. organic-chemistry.org Furthermore, the development of recyclable catalysts, such as tungstate (B81510) sulfuric acid or solid-supported acids, enhances the sustainability of the process. researchgate.net These catalysts can be recovered after the reaction and reused multiple times without a significant loss of activity, which is a crucial advantage for industrial applications. researchgate.net This approach not only offers ecological benefits but also improves the economic viability of the synthesis. researchgate.net

Functionalization at the Dithiane C2 Position via Anion Chemistry

An alternative and highly versatile strategy for constructing 2-substituted-1,3-dithianes, including unsaturated derivatives, is through the functionalization of the 1,3-dithiane ring itself. nih.gov This methodology, often referred to as the Corey-Seebach reaction, utilizes the unique acidity of the C2 protons of the dithiane ring. wikipedia.org By deprotonating the C2 position, a potent carbon nucleophile is generated, which serves as an "umpolung" reagent or an acyl anion equivalent. wikipedia.orgyoutube.com This nucleophile can then be reacted with a variety of electrophiles to form new carbon-carbon bonds, allowing for the stepwise construction of complex side chains. nih.govyoutube.com

The protons at the C2 position of the 1,3-dithiane ring are significantly more acidic (pKa ≈ 31) than typical methylene (B1212753) protons, a consequence of the stabilizing effect of the two adjacent sulfur atoms on the conjugate base. scribd.comyoutube.com This acidity allows for their facile removal by a strong base. youtube.com The most commonly employed base for this purpose is n-butyllithium (n-BuLi), typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C). youtube.comresearchgate.net The deprotonation results in the formation of a 2-lithio-1,3-dithiane intermediate. researchgate.netacs.org This organolithium species is a powerful nucleophile that can engage in a wide range of C-C bond-forming reactions. youtube.comresearchgate.net The stability of this carbanion is attributed to the polarizability and the presence of vacant d-orbitals on the sulfur atoms, which delocalize the negative charge. scribd.comuwindsor.ca

Once the 2-lithio-1,3-dithiane anion is generated, it can be used to construct the desired unsaturated side chain through reaction with appropriate electrophiles. youtube.com To synthesize a tertiary, unsaturated side chain like 2-methylpent-3-en-2-yl, a multi-step approach using this methodology would be required. For instance, one could start with 2-methyl-1,3-dithiane, lithiate it at the C2 position, and then react the resulting anion with an alkenyl electrophile.

The reaction of 2-lithio-1,3-dithiane derivatives with unsaturated electrophiles such as alkenyl halides and epoxides provides a robust pathway for introducing complex functionality. youtube.com

Alkylation with Unsaturated Halides: Lithiated dithianes react with primary alkyl halides via an Sₙ2 mechanism to form 2-alkyl-1,3-dithianes. youtube.comorganic-chemistry.org This reaction can be extended to include alkenyl halides. For example, to construct a portion of the target side chain, a 2-lithiated dithiane could be reacted with a molecule like 1-chloropropene.

Addition to Epoxides: The dithiane anion is an effective nucleophile for the ring-opening of epoxides. scribd.com The reaction typically proceeds by attacking the less sterically hindered carbon of the epoxide, resulting in the formation of a β-hydroxy dithiane derivative after workup. scribd.comyoutube.com To build the specific side chain of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, one could envision reacting 2-lithio-2-methyl-1,3-dithiane with propylene (B89431) oxide. This addition would yield 2-(2-hydroxy-2-methylbutyl)-1,3-dithiane, which could then be subjected to a dehydration reaction to install the carbon-carbon double bond, completing the synthesis of the target side chain.

Dithiane AnionElectrophileProduct after HydrolysisReference
2-Lithio-1,3-dithianeAlkyl Halide (R-X)Aldehyde (R-CHO) youtube.com
2-Lithio-1,3-dithianeEpoxideβ-Hydroxy Ketone scribd.com
2-Lithio-2-alkyl-1,3-dithianeAlkyl Halide (R'-X)Ketone (R-CO-R') youtube.com
2-Lithio-1,3-dithianeAldehyde/Ketoneα-Hydroxy Ketone scribd.com

Carbon-Carbon Bond Forming Reactions with Alkenyl Electrophiles to Construct the Side Chain.

Coupling with Aldehyde/Ketone Precursors of the Side Chain.

The formation of 2-substituted 1,3-dithianes can be effectively achieved by coupling a 2-lithio-1,3-dithiane intermediate with a suitable aldehyde or ketone precursor that constitutes the desired side chain. This approach relies on the acidity of the C-2 protons of the 1,3-dithiane ring, which can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This carbanion then readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

In the context of synthesizing 2-(2-methylpent-3-en-2-yl)-1,3-dithiane, the logical precursor for the side chain is the ketone, 4-methylpent-3-en-2-one. The reaction proceeds via the nucleophilic addition of 2-lithio-1,3-dithiane to the ketone. Subsequent acidic workup would lead to a tertiary alcohol. To obtain the target compound, a dehydration step would be necessary to introduce the double bond. However, a more direct approach involves the reaction of a 2-lithio-1,3-dithiane derivative with a precursor that already contains the unsaturated moiety.

A general representation of this synthetic approach is outlined below:

Reaction Scheme:

Deprotonation: 1,3-dithiane is treated with a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures to form 2-lithio-1,3-dithiane.

Coupling: The 2-lithio-1,3-dithiane is then reacted with the ketone precursor, 4-methylpent-3-en-2-one.

Workup and Dehydration: An aqueous workup followed by a dehydration step (e.g., using an acid catalyst) would yield the final product.

Alternatively, and more directly, if one starts with a pre-functionalized dithiane, such as 2-isopropyl-1,3-dithiane, its lithiation followed by reaction with an appropriate electrophile could also be envisioned. However, the addition to a ketone is a more convergent approach.

Reactant 1 Reactant 2 Reagents Solvent Product
1,3-Dithiane4-Methylpent-3-en-2-one1. n-BuLi2. H₃O⁺THF2-(2-Hydroxy-2-methylpent-3-en-2-yl)-1,3-dithiane
2-(2-Hydroxy-2-methylpent-3-en-2-yl)-1,3-dithianeAcid catalyst (e.g., H₂SO₄)Toluene2-(2-Methylpent-3-en-2-yl)-1,3-dithiane

This table presents a plausible reaction scheme based on general principles of dithiane chemistry.

Stereocontrolled Synthesis of Chiral 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane Stereoisomers.

The stereocontrolled synthesis of chiral 2-substituted 1,3-dithianes is of significant interest as it allows for the preparation of enantiomerically enriched carbonyl compounds. The target molecule, 2-(2-methylpent-3-en-2-yl)-1,3-dithiane, possesses a chiral center at the C-2 position of the dithiane ring. Achieving stereocontrol in the synthesis of such compounds can be approached through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

One common approach involves the use of a chiral dithiane precursor derived from a chiral diol. By employing a C₂-symmetric chiral diol for the formation of the dithiane ring, the subsequent reactions of the corresponding 2-lithio derivative can proceed with a high degree of stereoselectivity. The chiral environment established by the auxiliary directs the approach of the electrophile to one face of the dithiane carbanion.

Another strategy involves the use of a chiral base for the deprotonation step. A lithium amide base complexed with a chiral ligand, such as sparteine, can enantioselectively deprotonate a prochiral 2-substituted dithiane, leading to a scalemic lithiated intermediate that can then be trapped by an electrophile.

For the synthesis of a specific stereoisomer of 2-(2-methylpent-3-en-2-yl)-1,3-dithiane, one could envision a sequence starting from a chiral precursor. For instance, employing a chiral ketone as the electrophile in the coupling reaction with achiral 2-lithio-1,3-dithiane could lead to a diastereomeric mixture of alcohol intermediates. These diastereomers could potentially be separated chromatographically, and subsequent dehydration would yield the enantiomerically enriched target compound.

Strategy Chiral Source Key Step Expected Outcome
Chiral AuxiliaryChiral diol (e.g., (2R,4R)-pentane-2,4-diol)Diastereoselective reaction of the chiral 2-lithiodithiane derivative with the ketone precursor.Formation of a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically enriched target.
Chiral CatalystChiral base (e.g., n-BuLi/(-)-sparteine complex)Enantioselective deprotonation of a prochiral 2-substituted dithiane.Generation of an enantiomerically enriched 2-lithiodithiane intermediate, leading to an enantiomerically enriched product.
Substrate ControlChiral ketone precursorDiastereoselective addition of 2-lithio-1,3-dithiane to the chiral ketone.Formation of a mixture of diastereomers that may be separable.

This table outlines potential strategies for the stereocontrolled synthesis of chiral 2-(2-methylpent-3-en-2-yl)-1,3-dithiane stereoisomers.

The successful implementation of these stereocontrolled syntheses would require careful optimization of reaction conditions, including the choice of chiral source, solvent, temperature, and stoichiometry. The stereochemical outcome of such reactions is often analyzed using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Chemical Transformations and Reactivity of 2 2 Methylpent 3 En 2 Yl 1,3 Dithiane

Exploiting the Masked Acyl Anion Reactivity (d1 Synthon)

The acidic proton at the C2 position of the 1,3-dithiane (B146892) ring allows for its deprotonation by a strong base, typically n-butyllithium, to form a nucleophilic carbanion. This lithiated dithiane serves as a d1 synthon, effectively an acyl anion equivalent, which can participate in a variety of carbon-carbon bond-forming reactions.

Nucleophilic Additions to Carbonyl Compounds and Imines

The lithiated derivative of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is a potent nucleophile that readily adds to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines. This reaction leads to the formation of α-hydroxy or α-amino dithiane adducts, which are valuable intermediates in the synthesis of complex molecules. The general mechanism involves the attack of the dithiane carbanion on the carbonyl or imine carbon, followed by quenching with a proton source to yield the corresponding alcohol or amine.

While specific studies on 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane are not extensively documented in publicly available literature, the reactivity is expected to follow the general principles established for other 2-substituted 1,3-dithianes. The steric bulk of the 2-methylpent-3-en-2-yl group may influence the reaction rates and diastereoselectivity in additions to chiral electrophiles.

Table 1: Representative Nucleophilic Addition Reactions of Lithiated 1,3-Dithianes

ElectrophileReagentsProduct Type
Aldehyde (R'CHO)1. n-BuLi, THFα-Hydroxy dithiane
Ketone (R'R''CO)1. n-BuLi, THFα-Hydroxy dithiane
Imine (R'CH=NR'')1. n-BuLi, THFα-Amino dithiane

Conjugate Addition Reactions to α,β-Unsaturated Acceptors

In addition to direct 1,2-additions, the lithiated 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can undergo conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction, often referred to as a Michael addition, is a powerful tool for the formation of carbon-carbon bonds at the β-position of the acceptor. The choice between 1,2- and 1,4-addition can often be influenced by reaction conditions, such as the presence of additives like HMPA or catalytic amounts of copper(I) salts, which favor conjugate addition.

The successful application of this methodology would lead to the formation of a 1,5-dicarbonyl precursor after deprotection of the dithiane moiety. The inherent unsaturation within the 2-(2-methylpent-3-en-2-yl) group itself could potentially lead to competing side reactions under certain conditions, a factor that would require careful experimental design.

Deprotection Strategies for Regeneration of Carbonyl Functionality

The utility of the 1,3-dithiane group as a synthetic tool is contingent upon its efficient removal to unveil the desired carbonyl functionality. A variety of methods have been developed for this deprotection step, which can be broadly categorized into oxidative, Lewis acid-promoted, and protic acid-promoted methods.

Oxidative Deprotection Methods (e.g., Using Halogen-Based Oxidants, Peroxides)

Oxidative cleavage is a common and effective strategy for the deprotection of 1,3-dithianes. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of an oxidant are frequently employed. arkat-usa.org These methods are generally mild and can be performed under neutral or slightly acidic conditions. Hydrogen peroxide, often in the presence of a catalyst, also serves as an effective and environmentally benign deprotecting agent. arkat-usa.org The mechanism of these reactions typically involves the oxidation of the sulfur atoms, which facilitates the hydrolysis of the dithioacetal.

Table 2: Common Oxidative Deprotection Reagents for 1,3-Dithianes

ReagentTypical Conditions
N-Bromosuccinimide (NBS)Acetone/water
N-Chlorosuccinimide (NCS)Dichloromethane/water
Iodine / H2O2Aqueous micellar system
Bis(trifluoroacetoxy)iodobenzeneAqueous THF

Lewis Acid and Protic Acid Promoted Deprotection

Lewis acids, such as BF3·OEt2, TiCl4, and Ag+, can promote the hydrolysis of 1,3-dithianes. These reagents activate the C-S bonds towards nucleophilic attack by water. Similarly, strong protic acids can catalyze the hydrolysis, although this method is often less chemoselective. A combination of a Lewis acid and a scavenger for the liberated 1,3-propanedithiol (B87085) is sometimes used to drive the reaction to completion. A mixture of polyphosphoric acid and acetic acid has been reported as an effective system for the deprotection of various 1,3-dithianes. asianpubs.org

Selective Deprotection in Polyfunctionalized Molecules

In the context of complex molecule synthesis, the selective deprotection of a 1,3-dithiane group in the presence of other protecting groups or sensitive functionalities is of paramount importance. The choice of deprotection method is crucial for achieving this selectivity. For instance, mild oxidative methods using reagents like iodine and hydrogen peroxide in an aqueous micellar system have shown good tolerance for various phenol (B47542) and amino protecting groups. arkat-usa.org The presence of the double bond in the 2-(2-methylpent-3-en-2-yl) substituent of the title compound would necessitate careful selection of deprotection conditions to avoid unwanted reactions at this site, particularly when using oxidative reagents. The development of chemoselective deprotection protocols is a key consideration in the synthetic planning involving dithiane-protected carbonyls.

Reactions Involving the Alkenyl Side Chain

The alkenyl side chain of 2-(2-methylpent-3-en-2-yl)-1,3-dithiane provides a locus for a variety of transformations, including olefin metathesis, oxidative cleavage, and stereoselective functionalization. These reactions allow for significant structural modifications, such as chain extension, degradation, and the introduction of new functional groups with stereochemical control.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of 2-(2-methylpent-3-en-2-yl)-1,3-dithiane, both cross-metathesis and ring-closing metathesis could be envisioned, depending on the reaction partner or the presence of a second alkenyl group within the molecule. For instance, cross-metathesis with a suitable olefin partner in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst, could lead to the elongation or functionalization of the side chain. While specific examples involving this exact dithiane derivative are not prevalent in the literature, the general reactivity of dithiane-containing olefins in metathesis reactions is established. The dithiane group is generally stable under these conditions, allowing for selective transformation of the alkene.

Table 1: Representative Olefin Metathesis Reactions on Dithiane-Containing Substrates

Entry Substrate Metathesis Partner Catalyst Product Yield (%)
1 2-(But-3-en-1-yl)-1,3-dithiane Ethylene Grubbs' I 2-(Prop-2-en-1-yl)-1,3-dithiane >95
2 2-(Pent-4-en-1-yl)-1,3-dithiane Butyl acrylate Grubbs' II 2-(6-Butoxy-6-oxohex-4-en-1-yl)-1,3-dithiane 85

This table presents illustrative examples of olefin metathesis reactions on substrates analogous to the title compound, demonstrating the compatibility of the dithiane moiety with common metathesis catalysts.

Oxidative Cleavage or Functionalization of the Double Bond

The double bond in the side chain can be readily cleaved or functionalized through various oxidative procedures. Ozonolysis, for example, would cleave the double bond to yield a ketone and an aldehyde, which could then be further manipulated. This represents a powerful method for truncating the side chain and introducing carbonyl functionality. Alternatively, the double bond can be dihydroxylated using reagents like osmium tetroxide (OsO₄) to form a diol. This diol can then be cleaved, for instance with sodium periodate (B1199274) (NaIO₄), to afford similar carbonyl compounds. These transformations are generally high-yielding and the dithiane group remains intact under these conditions.

Stereoselective Transformations of the Alkene

The introduction of chirality into the molecule can be achieved through stereoselective reactions of the alkenyl side chain. Asymmetric epoxidation, for instance using Sharpless epoxidation conditions (for allylic alcohols, which could be accessed from the title compound) or other chiral epoxidizing agents, would produce a chiral epoxide. This epoxide can then serve as a versatile intermediate for the introduction of various nucleophiles with stereocontrol. Similarly, asymmetric dihydroxylation using the Sharpless asymmetric dihydroxylation protocol would yield a chiral diol. These methods provide a route to enantiomerically enriched products, which are of significant interest in medicinal chemistry and materials science.

Transformations of the 1,3-Dithiane Ring System

The 1,3-dithiane ring, while often employed as a protecting group for carbonyls, also possesses its own rich reactivity. This includes oxidation of the sulfur atoms and various ring-expansion methodologies.

Oxidation to Sulfoxides and Sulfones and their Subsequent Reactivity

The sulfur atoms of the 1,3-dithiane ring can be selectively oxidized to sulfoxides and subsequently to sulfones. The mono-oxidation to the sulfoxide (B87167) can be achieved using reagents such as sodium periodate (NaIO₄). The resulting 1,3-dithiane-1-oxide can be a useful intermediate, for example, in Pummerer-type rearrangements to introduce functionality adjacent to the original carbonyl carbon. Further oxidation to the sulfone is typically accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing nature of the sulfone groups enhances the acidity of the C2 proton, facilitating its deprotonation and subsequent reaction with electrophiles.

Table 2: Oxidation of 1,3-Dithiane Derivatives

Entry Substrate Oxidizing Agent Product
1 2-Phenyl-1,3-dithiane NaIO₄ 2-Phenyl-1,3-dithiane-1-oxide
2 2-Phenyl-1,3-dithiane m-CPBA (2 equiv.) 2-Phenyl-1,3-dithiane-1,3-dioxide

This table provides examples of the oxidation of the 1,3-dithiane ring and subsequent reactivity of the resulting sulfoxide, illustrating the potential transformations of the title compound's dithiane moiety.

Ring-Expansion Methodologies and Rearrangements

The 1,3-dithiane ring can undergo ring-expansion reactions to form larger sulfur-containing heterocycles. One common method involves the generation of a sulfur ylide from the corresponding sulfonium (B1226848) salt, followed by a-sigmatropic rearrangement. For instance, S-alkylation of one of the sulfur atoms of the dithiane, followed by deprotonation at the adjacent carbon, can lead to an ylide that rearranges to a seven-membered 1,4-dithiepane. These ring-expansion strategies provide access to less common heterocyclic systems that may have interesting biological or material properties.

Palladium-Mediated Reactions Utilizing Thioacetals as Directing Groups

The thioacetal functionality, specifically the 1,3-dithiane ring system within 2-(2-methylpent-3-en-2-yl)-1,3-dithiane, can serve as a directing group in palladium-catalyzed reactions. This capability stems from the presence of sulfur atoms, which can act as weak-coordinating Lewis bases to chelate with a transition metal center like palladium. nih.govresearchgate.net This coordination brings the catalyst into close proximity to specific C-H bonds, enabling their selective functionalization—a strategy that has become a powerful tool in organic synthesis for constructing complex molecules. rsc.orgrsc.org

The directing group strategy overcomes challenges of selectivity by positioning the metal catalyst near a target C-H bond, thereby lowering the activation energy for its cleavage. researchgate.net In the context of the dithiane moiety, the sulfur atoms can form a chelate with the palladium catalyst, directing functionalization to accessible C-H bonds, such as those on an adjacent aromatic ring or an aliphatic chain.

Research has demonstrated that thioethers can effectively direct palladium-catalyzed C-H functionalization reactions, including olefinations and acylations. nih.govresearchgate.net The general mechanism involves the coordination of the sulfur atom to the palladium(II) catalyst, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate then undergoes further reaction, such as oxidative addition, migratory insertion, or reductive elimination, to yield the functionalized product and regenerate the active palladium catalyst.

While specific studies on 2-(2-methylpent-3-en-2-yl)-1,3-dithiane as a substrate in these reactions are not extensively documented, the principles established with other aryl dithianes and thioethers provide a strong basis for its expected reactivity. acs.orgnih.gov For instance, palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been described, showcasing the utility of dithianes in palladium catalysis, albeit through a mechanism involving the acidity of the C2-proton rather than C-H activation directed by the sulfur atoms. acs.orgnih.gov However, the broader field of thioether-directed C-H activation suggests that the dithiane group in the title compound could be harnessed to direct reactions at other positions on the molecule, should a suitable C-H bond be available and sterically accessible.

The following table outlines a representative transformation based on established thioether-directed palladium-catalyzed C-H arylation, illustrating the potential application for a dithiane-containing substrate.

Table 1: Representative Palladium-Catalyzed Thioacetal-Directed C-H Arylation

Entry Substrate Coupling Partner Catalyst System Solvent Potential Product

This reaction would proceed via the formation of a palladacycle at the ortho-position of the aryl substituent, guided by the dithiane's sulfur atoms. The subsequent reaction with the aryl halide would lead to the formation of a new carbon-carbon bond.

Mechanistic Investigations and Elucidation of Reaction Pathways

Studies on the Stability and Reactivity of 2-Lithio-1,3-dithiane Intermediates

The C-2 proton of a 1,3-dithiane (B146892) is significantly more acidic (pKa ≈ 31) than a corresponding hydrogen in an O,O-acetal (pKa > 40). bham.ac.uk This enhanced acidity allows for deprotonation with a strong base, typically n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiane intermediate. uwindsor.caorganic-chemistry.org This process is central to the Corey-Seebach reaction, which established 1,3-dithianes as premier acyl anion equivalents, a concept known as "umpolung" or reactivity inversion. organic-chemistry.org

The stability of the 2-lithio-1,3-dithiane anion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length, which can stabilize the adjacent negative charge. bham.ac.ukorganic-chemistry.org While d-orbital participation was once a proposed explanation, evidence now suggests that induced polarization effects on the large sulfur atoms are more significant. bham.ac.ukuwindsor.ca

These lithiated intermediates are generally prepared in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-30 to -20 °C). organic-chemistry.orgresearchgate.net Solutions of 2-lithio-1,3-dithiane in THF are stable for weeks at -20 °C. researchgate.net At room temperature, the intermediate does not typically undergo carbenoid decomposition but will instead abstract a proton from the solvent. researchgate.net

The reactivity of 2-lithio-1,3-dithiane derivatives is extensive. As potent nucleophiles, they readily participate in carbon-carbon bond-forming reactions with a wide array of electrophiles. uwindsor.cascribd.com

Table 1: Reactions of 2-Lithio-1,3-dithiane with Various Electrophiles

Electrophile Product Type after Hydrolysis Reference(s)
Alkyl halides/sulfonates Ketones organic-chemistry.orgorganic-chemistry.org
Epoxides β-Hydroxy ketones organic-chemistry.orgscribd.com
Aldehydes/Ketones α-Hydroxy ketones organic-chemistry.orgscribd.com
Nitriles α-Amino ketones scribd.com

For example, while organolithium reagents often react poorly with tosylates, 2-lithio-1,3-dithianes react smoothly with benzenesulfonates of primary alcohols to give 2-alkyl derivatives in high yields. organic-chemistry.org

Pathways for Oxidative and Acid-Catalyzed Deprotection of 1,3-Dithianes

Regenerating the carbonyl group from the dithiane, a process known as deprotection or dethioacetalization, is a crucial step. This transformation can be challenging due to the stability of the dithiane ring and the nucleophilicity of sulfur. organic-chemistry.org Methods generally fall into two categories: acid-catalyzed hydrolysis and oxidative cleavage.

Acid-Catalyzed Deprotection: While 1,3-dithianes are stable to many acidic and basic conditions, they can be hydrolyzed under harsh acidic conditions. organic-chemistry.orgorganic-chemistry.org The mechanism involves protonation of one of the sulfur atoms, followed by ring opening to form a resonance-stabilized α-thio carbocation (thionium ion). researchgate.net Subsequent attack by water and further hydrolysis steps eventually liberate the carbonyl compound and 1,3-propanedithiol (B87085). Reagents like polyphosphoric acid in combination with acetic acid have been used for this purpose. asianpubs.org

Oxidative Deprotection: Oxidative methods are often milder and more efficient. The strategy involves enhancing the leaving group ability of the sulfur atoms by converting them to a better leaving group. bham.ac.uk A wide variety of reagents can accomplish this.

Metal-Based Reagents: Heavy metal salts that have a high affinity for sulfur, such as those of Mercury(II) (e.g., HgCl₂, HgO) and Silver(I), are classic reagents for dithiane cleavage. bham.ac.ukstackexchange.com The Hg²⁺ ion acts as a Lewis acid, coordinating to the sulfur atoms and facilitating nucleophilic attack by water. stackexchange.com

Halogen-Based Reagents: Reagents like N-bromosuccinimide (NBS) and iodine can facilitate oxidative hydrolysis. bham.ac.uk For instance, iodine in a basic aqueous medium can be used for deprotection. researchgate.net

Other Oxidants: A diverse range of other oxidizing agents are effective, including o-iodoxybenzoic acid (IBX), bis(trifluoroacetoxy)iodobenzene, and hydrogen peroxide activated by an iodine catalyst. organic-chemistry.org Photochemical methods using sensitizers in the presence of oxygen have also been developed, proceeding through a dithiane radical cation intermediate. acs.org

Table 2: Selected Reagents for the Deprotection of 1,3-Dithianes

Reagent Class Example Reagent(s) Condition Type Reference(s)
Acid Catalysis Polyphosphoric Acid / Acetic Acid Acidic asianpubs.org
Metal Salts Hg(NO₃)₂·3H₂O, HgCl₂/HgO Metal-assisted stackexchange.comnih.gov
Halogenating Agents N-Bromosuccinimide (NBS), Iodine Oxidative bham.ac.ukresearchgate.net
Hypervalent Iodine o-Iodoxybenzoic acid (IBX) Oxidative organic-chemistry.org
Peroxides H₂O₂ / I₂ Oxidative organic-chemistry.org

Characterization and Reactivity of α-Thio Carbocations (Thionium Ions) in Dithiane Chemistry

Alpha-thio carbocations, also known as thionium (B1214772) ions, are key intermediates in the acid-catalyzed reactions of 1,3-dithianes, particularly during hydrolysis. researchgate.net These species are carbocations that are stabilized by a neighboring sulfur atom through resonance, where the sulfur can donate a lone pair of electrons to the electron-deficient carbon. This resonance stabilization makes thionium ions significantly more stable than their oxocarbenium ion counterparts. researchgate.net

Evidence for the formation of thionium ions has been gathered through various methods. Upon treatment of enone-derived 1,3-dithianes with a Brønsted acid, the formation of colored thionium ions can be observed via UV/Vis spectroscopy. researchgate.net Further characterization has been achieved using low-temperature NMR studies. Protonation of 1,3-dithiane in superacid solution leads to a monoprotonated species, and evidence for an open-chain form with a cationic sulfur atom (a thionium ion) has also been reported. researchgate.net These studies help elucidate the structure and configuration of the transient cationic intermediates. researchgate.netresearchgate.net

The reactivity of thionium ions is dominated by their electrophilic nature. In the context of deprotection, the thionium ion is readily attacked by water, leading to a hemi-thioacetal intermediate which then undergoes further reaction to release the final carbonyl compound. stackexchange.com

Stereochemical Analyses of Carbon-Carbon Bond Forming Reactions Involving Dithiane Derivatives

Carbon-carbon bond formation using 2-lithio-1,3-dithiane intermediates can create new stereocenters, making stereochemical control a critical aspect of their synthetic utility. The stereochemical outcome of these reactions is influenced by the structure of both the dithiane derivative and the electrophile.

In reactions involving chiral substrates, the inherent stereochemistry of the reactants can direct the formation of the new bond. For instance, in the total synthesis of natural products, the reaction of a complex, chiral dithiane-containing fragment with an electrophile often proceeds with a high degree of diastereoselectivity, guided by the existing stereocenters in the molecule. acs.orgacs.org

When reacting a prochiral electrophile, such as an aldehyde or an unsymmetrical ketone, with a lithiated dithiane, a new stereocenter is formed. The facial selectivity of this addition can be influenced by steric hindrance and chelation effects. While simple additions may show low diastereoselectivity, the use of chiral auxiliaries or catalysts can induce enantioselectivity.

Computational Chemistry and Theoretical Insights into Reaction Energetics and Intermediates

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for understanding the mechanisms of dithiane reactions at a molecular level. nih.gov Such studies can elucidate the geometric and energetic properties of reactants, transition states, and intermediates that may be difficult to observe experimentally. acs.orgnih.gov

Theoretical calculations have been applied to study:

The nature of bonding in α-thiocarbanions: Computational results have shown that sulfur-3d orbital effects are important for accurately describing the bonding in anions like 2-lithio-1,3-dithiane. researchgate.net

Deprotection mechanisms: The energy profiles of reaction pathways can be calculated. For instance, in the photodeprotection of dithianes, theoretical calculations supported a mechanism involving a distonic radical cation species formed after electron transfer, which undergoes unimolecular fragmentation. acs.org

Cycloaddition reactions: The mechanisms of intramolecular cycloadditions involving dithiolium cations (a type of thionium ion) have been investigated. DFT calculations helped to map the potential energy surfaces, identify transition states, and validate reaction intermediates, showing that the reactions proceed through an asynchronous [3+2] cycloaddition pathway with moderate activation energy barriers. nih.gov These studies can also evaluate the influence of solvent effects on reaction energetics, finding in some cases that they are insignificant. nih.gov

By calculating the energetics of different pathways, computational studies can explain observed product distributions and predict reactivity, offering a deeper insight into the factors that control these complex chemical transformations.

Advanced Spectroscopic and Structural Characterization

Application of High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 1,3-dithiane (B146892) derivatives. nih.gov For 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments allows for an unambiguous assignment of all proton and carbon signals and provides deep insight into its conformational behavior.

The 1,3-dithiane ring typically adopts a chair conformation, which is energetically favored over boat or twist-boat forms. acs.orgacs.orgresearchgate.net The substituent at the C2 position can occupy either an axial or an equatorial position. The conformational preference is determined by analyzing the chemical shifts and, more definitively, the proton-proton coupling constants (³JHH). For instance, the coupling patterns of the C2 proton with the protons at C4 and C6 are diagnostic of its orientation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 2-Substituted 1,3-Dithiane Moiety.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Typical Multiplicity / Coupling
C2-H~4.0 - 5.0~45 - 55Triplet or Doublet of Doublets
C4/C6-H (axial)~2.7 - 3.0~28 - 32Complex multiplet
C4/C6-H (equatorial)~3.1 - 3.4Complex multiplet
C5-H (axial)~1.8 - 2.0~25 - 27Complex multiplet
C5-H (equatorial)~2.0 - 2.2Complex multiplet

Low-temperature NMR spectroscopy is a powerful tool for observing and characterizing transient species and reaction intermediates that are unstable at room temperature. nih.gov In the chemistry of 1,3-dithianes, this technique is particularly useful for studying the formation and structure of 2-lithio-1,3-dithianes, which are key intermediates in Corey-Seebach reactions. organic-chemistry.org Cooling the reaction mixture allows for the slowing of dynamic processes and potential decomposition, enabling the acquisition of structural data on these carbanionic species.

Similarly, low-temperature NMR has been employed to elucidate the structure and configuration of intermediate thionium (B1214772) ions. researchgate.net These electrophilic species can be generated during the hydrolysis of dithianes or in Brønsted acid-catalyzed reactions. researchgate.net By recording NMR spectra at low temperatures (e.g., -70 °C), it is possible to directly observe the signals of the thionium ion and support mechanistic proposals. researchgate.net More advanced low-temperature techniques, such as 183W CP-MAS NMR, have been developed to enhance spectral sensitivity and provide detailed structural information on complex organometallic intermediates. chemrxiv.org

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation and configuration. For derivatives of 1,3-dithiane, X-ray analysis consistently confirms that the six-membered ring adopts a chair conformation in the crystal lattice. nih.gov

While a crystal structure for 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane itself is not publicly available, analysis of related structures provides expected geometric parameters. nih.govnih.gov The C-S bond lengths are typically in the range of 1.80-1.82 Å, and the C-S-C bond angle within the ring is approximately 100°. The analysis would also definitively establish the relative stereochemistry of the substituents on the dithiane ring and the side chain. The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects if a suitable heavy atom is present or by crystallizing a single enantiomer. nih.gov

Table 2: Typical X-ray Crystallographic Parameters for the 1,3-Dithiane Ring.
ParameterTypical Value
C-S Bond Length1.80 - 1.82 Å
S-C-S Bond Angle (at C2)~113 - 115°
C-S-C Bond Angle~98 - 102°
Ring ConformationChair

Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk For 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (C10H18S2, MW = 202.38).

The fragmentation pattern is highly informative for structural elucidation. libretexts.org Key fragmentation pathways for this molecule would include:

α-Cleavage: The most common fragmentation for sulfides involves the cleavage of a bond alpha to the sulfur atom. miamioh.edu For this compound, this would mean the cleavage of the bond between C2 of the dithiane ring and the quaternary carbon of the substituent, leading to the formation of a stable dithianyl cation and a neutral radical.

Retro-Diels-Alder (RDA) type fragmentation: The dithiane ring can undergo fragmentation, although this is often less prominent than side-chain cleavage.

Side-chain fragmentation: The 2-methylpent-3-en-2-yl group can undergo various fragmentations, such as loss of a methyl group or cleavage along the alkene chain. libretexts.org

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is also an invaluable tool for monitoring the progress of reactions involving dithiane derivatives, such as their formation or subsequent deprotection. acs.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane.
m/z ValueProposed Fragment StructureFragmentation Pathway
202[C₁₀H₁₈S₂]⁺Molecular Ion (M⁺)
187[M - CH₃]⁺Loss of a methyl radical from the side chain
119[C₄H₇S₂]⁺Dithianyl cation from α-cleavage
83[C₆H₁₁]⁺Alkenyl substituent cation from α-cleavage

Chiral Analysis Methods for Enantiopure Dithiane Derivatives

Since the substituent at the C2 position of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is attached via a quaternary carbon, the dithiane itself is achiral unless chiral centers are introduced elsewhere. However, the synthesis and analysis of chiral dithiane derivatives are of significant interest in asymmetric synthesis. researchgate.netnih.govdoi.org When a dithiane derivative is chiral, methods are required to separate the enantiomers and determine the enantiomeric purity.

Chiral Chromatography is a primary method for the separation of enantiomers. longdom.org Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) employing chiral stationary phases (CSPs) can effectively resolve the enantiomers of chiral sulfur compounds. longdom.orgmdpi.com Polysaccharide-based chiral selectors are commonly used for this purpose. longdom.org

NMR Spectroscopy with Chiral Auxiliaries provides another powerful method for chiral analysis. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiopure CDA to form a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. mdpi.com

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms transient, diastereomeric complexes with each enantiomer, which can lead to the resolution of previously overlapping signals in the NMR spectrum. mdpi.com

These methods are crucial for assessing the success of asymmetric syntheses that produce enantiopure or enantioenriched dithiane derivatives. nih.govbris.ac.uk

Applications of 2 2 Methylpent 3 En 2 Yl 1,3 Dithiane in Complex Organic Synthesis

Strategic Use as a Versatile d1 Synthon in Retrosynthetic Analysis

The 1,3-dithiane (B146892) group is a classic example of a masked carbonyl functional group. In normal carbonyl compounds, the carbonyl carbon is electrophilic. However, when a carbonyl is converted to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium. youtube.comyoutube.com This generates a nucleophilic carbanion at the C2 position, effectively reversing the inherent electrophilicity of the original carbonyl carbon. This concept is known as umpolung. researchgate.netresearchgate.net

The resulting 2-lithio-1,3-dithiane is an acyl anion equivalent, which is categorized as a d1 synthon in the language of retrosynthetic analysis. A d1 synthon is an idealized one-carbon fragment that is a donor (nucleophile) at the carbon atom that will ultimately become the carbonyl carbon. uwindsor.ca In the case of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, deprotonation provides a nucleophilic synthon corresponding to a 2-methylpent-3-en-2-yl carbonyl fragment. This allows for the formation of a key carbon-carbon bond by reacting this lithiated species with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. youtube.comresearchgate.net After the desired bond is formed, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercuric salts, to reveal the ketone product. youtube.com

Table 1: Retrosynthetic Analysis using a 1,3-Dithiane as a d1 Synthon

Target Molecule (Ketone) Retrosynthetic Disconnection Synthons Synthetic Equivalents (Reagents)
C-C bond disconnection alpha to the carbonyl group.d1 Synthon (acyl anion, nucleophile) and a1 Synthon (alkyl cation, electrophile)2-Lithio-1,3-dithiane derivative and Alkyl Halide

This retrosynthetic strategy allows chemists to design the synthesis of complex ketones by disconnecting a carbon-carbon bond adjacent to the carbonyl group, a disconnection that would be counterintuitive based on the normal reactivity of the carbonyl group.

Construction of Polyketide and Terpenoid Frameworks

Polyketides and terpenoids represent two of the largest and most structurally diverse classes of natural products. Their synthesis often relies on the iterative assembly of smaller, repeating carbon units. nih.govresearchgate.net Terpenoids, for instance, are biosynthesized from five-carbon isoprene units. uni-konstanz.de

The (2-methylpent-3-en-2-yl) side chain of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is a six-carbon, branched, unsaturated fragment. This structure is reminiscent of the building blocks used to construct terpenoid and polyketide skeletons. When employed as a d1 synthon, this compound allows for the direct introduction of this C6 unit into a developing molecular framework.

This approach is valuable for several reasons:

Convergent Synthesis: It allows for the coupling of a significant, pre-functionalized fragment, leading to a more efficient and convergent synthesis compared to building up the carbon skeleton one or two carbons at a time.

Access to Non-Canonical Structures: While biosynthesis typically uses C5 isoprene units, synthetic strategies can employ non-canonical building blocks like this C6 fragment to create novel terpenoid-like structures or access complex substitution patterns. nih.govresearchgate.net

Strategic Bond Formation: The dithiane allows the C6 unit to be introduced as a nucleophile, which can be strategically advantageous for forming specific bonds within a complex target that may be difficult to form through other means.

For example, in the synthesis of a complex diterpene, a retrosynthetic analysis might identify the (2-methylpent-3-en-2-yl) moiety as a key structural component. By using 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, this entire fragment can be installed in a single, high-yielding step through its reaction as a lithiated anion with an appropriate electrophilic partner derived from the rest of the target molecule.

Enabling Chiral Auxiliary and Asymmetric Synthesis Strategies

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is crucial in modern chemistry, particularly for the synthesis of biologically active compounds. uwindsor.cayoutube.com One powerful strategy involves the use of a chiral auxiliary—a chiral group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. williams.edu

While the 1,3-dithiane ring itself is achiral, chirality can be incorporated into the 2-substituent. A chiral version of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, for example, (R)- or (S)-2-(2-methylpent-3-en-2-yl)-1,3-dithiane, can be prepared from chiral starting materials. When this chiral dithiane is deprotonated and reacted with an electrophile, the chiral side chain can influence the direction of attack, leading to the formation of one diastereomer of the product in excess. This diastereoselective reaction, after removal of the dithiane group, yields an enantiomerically enriched product.

The effectiveness of this strategy depends on the ability of the chiral side chain to create a sterically and/or electronically biased environment around the nucleophilic dithiane carbon. The tertiary carbon and the specific geometry of the alkene in the (2-methylpent-3-en-2-yl) group can provide the necessary steric hindrance to effectively shield one face of the lithiated dithiane anion, guiding the electrophile to the other face. Research into the asymmetric addition of 2-lithio-1,3-dithianes to chiral imines has demonstrated the feasibility of achieving high diastereoselectivity in reactions involving substituted dithianes. nih.gov

Table 2: Examples of Commonly Used Chiral Auxiliaries

Auxiliary Type Structure Typical Application
Evans OxazolidinonesAsymmetric aldol reactions, alkylations
Samp/Ramp HydrazinesAsymmetric alkylation of ketones/aldehydes
Oppolzer's CamphorsultamAsymmetric Diels-Alder, conjugate additions
Chiral DithianesAsymmetric nucleophilic additions

Role in Natural Product Synthesis and Analogue Preparation

The utility of 1,3-dithiane chemistry is perhaps best demonstrated in its application to the total synthesis of complex natural products. researchgate.netuwindsor.caorganic-chemistry.org The ability to forge key carbon-carbon bonds with high efficiency and control makes dithiane-based building blocks indispensable tools for synthetic chemists.

A prominent example that highlights the strategic importance of a building block structurally related to 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is found in synthetic studies toward the Euphorbia diterpenoid Pepluacetal . researchgate.netnih.gov The synthesis of this complex, polycyclic natural product requires the careful and stereocontrolled assembly of its intricate carbon skeleton. Synthetic routes have utilized a 1,3-dithiane moiety attached to a key side chain as a robust nucleophile. uni-konstanz.de In one approach, a dithiane-containing phosphonium salt was used in a Wittig reaction to construct a Z-selective olefin, demonstrating the compatibility of the dithiane group with other important synthetic transformations. uni-konstanz.de Subsequently, the dithiane can be used as a handle for further functionalization or removed to unmask a carbonyl, showcasing its versatility as both a reactive synthon and a stable protecting group.

Table 3: Selected Natural Products Synthesized Using 1,3-Dithiane Methodology

Natural Product Class Role of Dithiane
MaytansinolAnsa MacrolideFormation of a key C-C bond in the macrocyclic chain.
Indolizidine 223ABAlkaloidLinchpin coupling of two different fragments.
PolyoxypeptinAmino AcidAsymmetric synthesis of a non-proteinogenic amino acid. nih.gov
PepluacetalDiterpenoidIntroduction of a side chain and as a stable protecting group. uni-konstanz.de

The use of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane and its analogues allows chemists to prepare not only the natural products themselves but also novel analogues for structure-activity relationship (SAR) studies. By modifying the structure of the dithiane building block, scientists can systematically alter the final molecule to probe its biological function or improve its properties.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes for Dithiane Derivatives

The conventional synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane involves the acid-catalyzed reaction of its parent carbonyl compound, 2-methylpent-3-en-one, with 1,3-propanedithiol (B87085). Future research will undoubtedly focus on aligning this transformation with the principles of green chemistry. A significant opportunity lies in the development of catalytic systems that are not only highly efficient but also environmentally benign and reusable.

Key research thrusts include:

Solvent-Free and Aqueous Systems: Moving away from traditional volatile organic solvents to either solvent-free reaction conditions or aqueous media. Catalysts like Lewis acid-surfactant-combined copper bis(dodecyl sulfate) have shown promise for thioacetalization in water. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: The design of solid-supported acid catalysts offers major advantages in terms of product purification and catalyst reuse, reducing waste and operational costs. tandfonline.com Promising candidates for investigation include perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and tungstate (B81510) sulfuric acid, both of which have proven effective for dithiane formation under mild, solvent-free conditions. organic-chemistry.orgresearchgate.net

Photocatalysis: The emerging field of photo-organocatalysis could provide a mild and green protocol for the synthesis of the target dithiane, potentially operating at room temperature with low catalyst loadings and simple light sources. rsc.org

The table below summarizes potential sustainable catalysts for the synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane.

Catalyst SystemPotential AdvantagesRelevant Findings
Tungstate Sulfuric AcidRecyclable, solvent-free conditions, high yields, short reaction times.An efficient, novel, and environmentally benign procedure for thioacetalization. researchgate.net
HClO₄-SiO₂Extremely efficient, reusable, solvent-free conditions, room temperature operation.Found to be a highly effective catalyst for 1,3-dithiane (B146892) formation. organic-chemistry.org
Hafnium trifluoromethanesulfonate (B1224126)Mild conditions, tolerates sensitive functional groups.Used for high-yield conversion of various carbonyls to thioacetals. organic-chemistry.org
Thioxanthenone (Photocatalyst)Mild, green protocol, utilizes inexpensive light sources.A photo-organocatalytic method for highly efficient acetalization has been developed. rsc.org

Exploration of Novel Catalytic Systems for Dithiane-Mediated Transformations

Beyond its synthesis, the true value of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane lies in its subsequent chemical transformations. Future research is poised to discover and optimize novel catalytic systems that can mediate these reactions with greater efficiency, selectivity, and sustainability.

Two primary areas for exploration are:

Catalytic Deprotection: The cleavage of the dithiane group to regenerate the parent ketone is a crucial step. Traditional methods often rely on stoichiometric and toxic heavy-metal salts like mercury(II) chloride. wordpress.com A significant opportunity lies in developing greener catalytic protocols. Research into using hypervalent iodine compounds or systems like catalytic ammonium (B1175870) iodide with hydrogen peroxide as the terminal oxidant presents a more environmentally friendly alternative for the deprotection of dithianes. wordpress.com

Catalytic Generation of the Acyl Anion Equivalent: The cornerstone of dithiane reactivity is the deprotonation at the C2 position, typically achieved with a stoichiometric amount of a strong base like n-butyllithium (n-BuLi). organic-chemistry.org A frontier in this field is the exploration of catalytic methods to generate this nucleophilic species, thereby reducing waste and improving the safety profile. Furthermore, the application of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could enable novel functionalizations of the dithiane ring itself, expanding its synthetic utility beyond classical umpolung. nih.gov

Expanding the Scope of Umpoled Reactivity with Dithiane Systems

The deprotonation of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane generates a masked acyl anion, reversing the normal electrophilic nature of the carbonyl carbon—a concept known as umpolung. egyankosh.ac.inwikipedia.orgquimicaorganica.org This nucleophilic synthon is the synthetic equivalent of a sterically hindered α,β-unsaturated acyl group. The future in this area involves leveraging the unique structural features of this specific dithiane to forge complex molecular architectures.

Emerging opportunities include:

Synthesis of Complex Molecules: The lithiated derivative of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can be reacted with a vast array of electrophiles, including complex epoxides, chiral aldehydes, and functionalized alkyl halides, to access novel ketones, α-hydroxy ketones, and other valuable structures. organic-chemistry.orguwindsor.ca

Natural Product Synthesis: Dithianes are powerful linchpins in the total synthesis of natural products. researchgate.netnih.gov The specific steric and electronic properties of the 2-(2-methylpent-3-en-2-yl) group could be strategically employed to construct highly substituted carbon frameworks found in complex bioactive molecules.

Anion Relay Chemistry: This strategy involves the generation of an initial anion that triggers a cascade of intramolecular rearrangements to form a second, distal anionic site. Investigating the potential of the oxyanion formed after the addition of lithiated 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane to an epoxide to trigger such a cascade could lead to powerful and efficient bond-forming sequences. organic-chemistry.org

Advanced Computational Chemistry for Predicting Reactivity and Designing New Dithiane-Based Synthons

Computational chemistry provides a powerful lens through which to understand and predict the behavior of reactive intermediates. For 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, advanced computational modeling represents a significant opportunity to accelerate discovery and optimize reactions.

Future research directions in this domain include:

Modeling Reaction Pathways: Using Density Functional Theory (DFT) and other methods to calculate the energetics of the lithiation of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane and its subsequent reactions. Such studies can elucidate reaction mechanisms, predict the diastereoselectivity of reactions with chiral electrophiles, and identify potential side reactions.

Predicting Migratory Aptitudes: In reactions involving organoboranes, computational studies can predict the migratory aptitudes of different alkyl groups, guiding the synthesis of complex alcohols and ketones. tandfonline.comcardiff.ac.uk

Designing Novel Reagents: Computational insights can guide the rational design of new dithiane-based synthons. For instance, modeling could explore how oxidation of the sulfur atoms to a sulfoxide (B87167) or sulfone would alter the reactivity and stereoselectivity of the corresponding lithiated species, potentially leading to new synthetic tools. tandfonline.com

Integration of Dithiane Chemistry into Automated Synthesis Platforms

The translation of powerful synthetic methods from batch flasks to automated platforms like continuous-flow reactors is a major goal of modern chemistry. The chemistry of organolithium reagents, which is central to the utility of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane, is particularly well-suited for this transition.

Key opportunities for future development are:

Continuous-Flow Lithiation: The use of pyrophoric and highly reactive reagents like n-BuLi is often challenging on a large scale. Flow chemistry offers enhanced safety, precise temperature control, and rapid mixing, allowing for the on-demand generation of the unstable 2-lithio-1,3-dithiane derivative, which can be immediately consumed in a subsequent reaction stream. thieme-connect.deucc.ievapourtec.com

Automated Multi-Step Synthesis: An automated flow platform could integrate the lithiation of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane with subsequent electrophilic trapping and even the final deprotection step, enabling a telescoped synthesis that minimizes manual handling and purification. chemistryviews.org

Overcoming Process Challenges: A key research area will be developing robust flow protocols that prevent reactor fouling, which can be caused by the precipitation of lithium salt byproducts in certain solvent systems. vapourtec.com The successful integration into automated platforms would significantly enhance the scalability and reproducibility of syntheses involving this valuable dithiane synthon. researchgate.net

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